An In-depth Technical Guide to (2-(Methylsulfinyl)phenyl)boronic acid
An In-depth Technical Guide to (2-(Methylsulfinyl)phenyl)boronic acid
CAS Number: 850567-97-4
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Methylsulfinyl)phenyl)boronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of both a boronic acid and a methylsulfinyl group, impart distinct reactivity and properties that make it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of (2-(Methylsulfinyl)phenyl)boronic acid, including its chemical and physical properties, a detailed synthesis protocol, and its applications in cross-coupling reactions. Furthermore, this guide will delve into the stability, storage, and safe handling of this reagent, providing researchers with the necessary information to effectively utilize it in their work.
Introduction
Organoboron compounds, particularly boronic acids, have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance have made them key reagents in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for the construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.
(2-(Methylsulfinyl)phenyl)boronic acid is a specialized boronic acid derivative that offers unique advantages in organic synthesis. The electron-withdrawing nature of the methylsulfinyl group can influence the reactivity of the boronic acid moiety, potentially leading to altered selectivity and reactivity in cross-coupling reactions. This guide aims to provide a detailed and practical resource for researchers working with this compound.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a reagent is fundamental to its successful application. The key properties of (2-(Methylsulfinyl)phenyl)boronic acid are summarized in the table below.
| Property | Value |
| CAS Number | 850567-97-4[1] |
| Molecular Formula | C₇H₉BO₃S[1] |
| Molecular Weight | 184.02 g/mol [1] |
| Appearance | Solid |
| InChI | 1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3[1] |
| InChI Key | PHORKVSBWZGTEX-UHFFFAOYSA-N[1] |
| SMILES | OB(O)C1=C(S(C)=O)C=CC=C1[1] |
Synthesis of (2-(Methylsulfinyl)phenyl)boronic acid)
The synthesis of (2-(Methylsulfinyl)phenyl)boronic acid can be achieved through a multi-step process starting from a readily available precursor. The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol involves the lithiation of a suitable precursor followed by quenching with a boron electrophile and subsequent oxidation.
Step 1: Synthesis of 2-Bromophenyl methyl sulfide
This step is a standard nucleophilic aromatic substitution and is not detailed here.
Step 2: Synthesis of 2-Bromophenyl methyl sulfoxide
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Dissolve 2-bromophenyl methyl sulfide (1.0 equiv) in a suitable solvent such as dichloromethane or methanol.
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Cool the solution to 0 °C in an ice bath.
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Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv), portion-wise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield 2-bromophenyl methyl sulfoxide.
Step 3: Synthesis of (2-(Methylsulfinyl)phenyl)boronic acid
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Dissolve 2-bromophenyl methyl sulfoxide (1.0 equiv) in anhydrous tetrahydrofuran (THF) in an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes to the reaction mixture via syringe. A color change is typically observed, indicating the formation of the organolithium species.
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Stir the mixture at -78 °C for 1 hour.
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Slowly add triisopropyl borate (1.2 equiv) to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to afford (2-(Methylsulfinyl)phenyl)boronic acid.
Caption: Synthetic workflow for (2-(Methylsulfinyl)phenyl)boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of (2-(Methylsulfinyl)phenyl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in many biologically active molecules.[3] The general mechanism for the Suzuki-Miyaura coupling involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.[4]
Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction
The following is a representative protocol for the coupling of (2-(Methylsulfinyl)phenyl)boronic acid with an aryl bromide.
Materials:
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(2-(Methylsulfinyl)phenyl)boronic acid (1.2 equiv)
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Aryl bromide (1.0 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
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Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane/water)
Procedure:
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To an oven-dried Schlenk flask, add the aryl bromide, (2-(Methylsulfinyl)phenyl)boronic acid, palladium catalyst, and base.
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Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Expected Outcome:
The yields for Suzuki-Miyaura reactions using (2-(Methylsulfinyl)phenyl)boronic acid can vary depending on the specific aryl halide used, but are generally expected to be in the good to excellent range (70-95%). The presence of the ortho-methylsulfinyl group may influence the reaction rate and yield due to steric and electronic effects.
Spectroscopic Data
While a dedicated spectrum for (2-(Methylsulfinyl)phenyl)boronic acid is not publicly available, the expected ¹H and ¹³C NMR spectral data can be predicted based on analogous structures.
¹H NMR (in DMSO-d₆):
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Aromatic protons would appear in the range of δ 7.5-8.2 ppm, exhibiting complex coupling patterns due to the ortho-substitution.
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The methyl protons of the sulfinyl group would likely appear as a singlet around δ 2.7-3.0 ppm.
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The boronic acid protons are often broad and may exchange with residual water in the solvent, appearing as a broad singlet between δ 8.0-9.0 ppm.
¹³C NMR (in DMSO-d₆):
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Aromatic carbons would be observed in the region of δ 125-145 ppm. The carbon attached to the boron atom may show a broader signal.
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The methyl carbon of the sulfinyl group would be expected around δ 40-45 ppm.
Stability, Storage, and Handling
Proper storage and handling are crucial to maintain the integrity and reactivity of boronic acids.
Stability:
Arylboronic acids are generally stable solids. However, they can be susceptible to certain degradation pathways:
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Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This can be promoted by moisture and certain acidic or basic conditions.[5]
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Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of strong oxidizing agents.
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Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process.
Storage:
To ensure the longevity of (2-(Methylsulfinyl)phenyl)boronic acid, the following storage conditions are recommended:
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Keep Dry: Store in a tightly sealed container to protect from moisture. A desiccator is recommended for long-term storage.[6]
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Inert Atmosphere: For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
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Refrigeration: Store in a cool, dry place. Refrigeration (2-8 °C) is generally recommended.[7]
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Protect from Light: Store in an amber vial or in the dark to prevent potential photodegradation.
Handling:
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Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
In case of a spill, carefully sweep up the solid material and place it in a sealed container for disposal.[7]
Conclusion
(2-(Methylsulfinyl)phenyl)boronic acid is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern offers potential for novel reactivity and selectivity. By understanding its properties, synthesis, and proper handling, researchers can effectively utilize this compound to advance their synthetic goals in drug discovery and materials science.
References
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(2-(Methylsulfinyl)phenyl)boronic acid | C7H9BO3S | CID 2773529 - PubChem. (n.d.). PubChem. Retrieved December 13, 2025, from [Link]
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Black, A., & Taylor, R. J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1263. [Link]
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Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved December 13, 2025, from [Link]
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Suzuki-Miyaura Coupling — Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved December 13, 2025, from [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Cioran, A. M., Tehrani, Z. A., & Stevens, C. V. (2012). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 4(15), 2893–2896. [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved December 13, 2025, from [Link]
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Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Retrieved December 13, 2025, from [Link]
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Materials Safety Data Sheet - Xi'an ruixi Biological Technology Co. (n.d.). Xi'an Ruixi Biological Technology Co.,Ltd. Retrieved December 13, 2025, from [Link]
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Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (2012). The Royal Society of Chemistry. Retrieved December 13, 2025, from [Link]
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